Methyl-[3-(4-trifluoromethoxy-phenyl)-propyl]-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanamine, N-methyl-4-(trifluoromethoxy)- is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metalation of a protected ortho or para isomer with tert-butyllithium, followed by carboxylation . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanamine, N-methyl-4-(trifluoromethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyllithium for metalation, palladium catalysts for Suzuki–Miyaura coupling, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, carboxylation of the metalated intermediate can yield trifluoromethoxy-substituted carboxylic acids .
Scientific Research Applications
Benzenepropanamine, N-methyl-4-(trifluoromethoxy)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanamine, N-methyl-4-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, making it a valuable component in drug design and other applications .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a similar trifluoromethoxy group and is used as an antidepressant.
Atomoxetine: Another compound with a similar structure, used in the treatment of attention deficit hyperactivity disorder.
Uniqueness
Benzenepropanamine, N-methyl-4-(trifluoromethoxy)- is unique due to its specific substitution pattern and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds .
Biological Activity
Methyl-[3-(4-trifluoromethoxy-phenyl)-propyl]-amine (also known as N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine) is a compound of significant interest in medicinal chemistry, particularly for its potential antidepressant properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoromethoxy group attached to a phenyl ring and a propylamine backbone , which are essential for its biological interactions. The trifluoromethoxy substitution is believed to enhance the compound's pharmacological profile, potentially affecting its binding affinity and selectivity for neurotransmitter receptors.
The primary mechanism through which this compound exhibits its biological activity is by acting as a serotonin uptake inhibitor . This mechanism is crucial in the treatment of depressive disorders, as it helps to modulate serotonin levels in the brain, thereby influencing mood and emotional states.
Key Mechanisms:
- Serotonin Reuptake Inhibition : By inhibiting the reuptake of serotonin, the compound increases its availability in the synaptic cleft, which may alleviate symptoms of depression.
- Interaction with Other Neurotransmitter Systems : Ongoing studies suggest that this compound may also interact with other neurotransmitter systems, potentially broadening its therapeutic applications.
Biological Activity Overview
Recent studies have highlighted the biological activity of this compound in various contexts:
Activity | Description |
---|---|
Antidepressant | Inhibits serotonin uptake, potentially improving mood and emotional well-being. |
Neuropharmacological Potential | Investigated for effects on other neurotransmitter systems beyond serotonin. |
Case Studies and Experimental Data
- Antidepressant Efficacy : In experimental models, this compound has demonstrated significant antidepressant-like effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) such as fluoxetine and sertraline. These studies typically involve behavioral assays in animal models to assess changes in depressive-like behaviors following treatment.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, which are critical for its efficacy as a therapeutic agent.
- Comparative Studies : Comparative analyses with structurally similar compounds reveal that this compound may possess unique properties due to its trifluoromethoxy group, which could lead to distinct pharmacological effects.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that have been optimized for efficiency and yield. Understanding the structure-activity relationship (SAR) is crucial for the development of more effective derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Trifluoromethoxy group; propylamine backbone | Antidepressant; serotonin uptake inhibitor |
Fluoxetine | Phenolic structure; ethylene bridge | Antidepressant; selective serotonin reuptake inhibitor |
Paroxetine | Piperidine ring; phenolic structure | Antidepressant; selective serotonin reuptake inhibitor |
Sertraline | Phenylpiperazine structure | Antidepressant; selective serotonin reuptake inhibitor |
Properties
CAS No. |
886763-16-2 |
---|---|
Molecular Formula |
C11H14F3NO |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
N-methyl-3-[4-(trifluoromethoxy)phenyl]propan-1-amine |
InChI |
InChI=1S/C11H14F3NO/c1-15-8-2-3-9-4-6-10(7-5-9)16-11(12,13)14/h4-7,15H,2-3,8H2,1H3 |
InChI Key |
QFUGNYKGTQERIA-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.